molecular formula C15H23N3O2S B15150889 4-methyl-N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide

4-methyl-N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide

Cat. No.: B15150889
M. Wt: 309.4 g/mol
InChI Key: YGKVABICYIWSKD-UHFFFAOYSA-N
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Description

4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C16H23N3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonohydrazide group, and a propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N’-propylpiperidine-4-carbohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonohydrazides.

Scientific Research Applications

4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

    4-methyl-N’-(1-propylpiperidin-4-ylidene)benzohydrazide: Similar structure but lacks the sulfonohydrazide group.

    N-(1-methylpiperidin-4-ylidene)hydroxylamine: Contains a piperidine ring but differs in the functional groups attached.

The uniqueness of 4-methyl-N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

4-methyl-N-[(1-propylpiperidin-4-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C15H23N3O2S/c1-3-10-18-11-8-14(9-12-18)16-17-21(19,20)15-6-4-13(2)5-7-15/h4-7,17H,3,8-12H2,1-2H3

InChI Key

YGKVABICYIWSKD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)C)CC1

Origin of Product

United States

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